molecular formula C11H13N3O5 B1608904 N,N-diethyl-3,5-dinitrobenzamide CAS No. 2782-38-9

N,N-diethyl-3,5-dinitrobenzamide

Cat. No. B1608904
CAS RN: 2782-38-9
M. Wt: 267.24 g/mol
InChI Key: BQWBSYSXEQYXJI-UHFFFAOYSA-N
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Description

“N,N-diethyl-3,5-dinitrobenzamide” is a chemical compound with the molecular formula C11H13N3O5 . It is a derivative of 3,5-dinitrobenzoic acid .


Synthesis Analysis

The synthesis of “N,N-diethyl-3,5-dinitrobenzamide” and its derivatives involves the use of 3,5-dinitrobenzoic acid . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-3,5-dinitrobenzamide” is characterized by the presence of an aromatic ring with nitro groups, which contribute to its antimicrobial activity . The molecular weight of the compound is 267.243 .

Scientific Research Applications

Environmental Science

  • Decomposition in Wastewater Treatment : Yan et al. (2017) investigated the decomposition of 3,5-dinitrobenzamide, commonly used as a poultry feed additive, in aqueous solutions during UV/hydrogen peroxide and UV/titanium dioxide oxidation processes. This study is crucial for understanding the removal of such compounds from wastewater and surface water (Yin-zhuo Yan et al., 2017).

Biochemistry and Electrochemistry

  • Biosensor Development : Karimi-Maleh et al. (2014) developed a highly sensitive biosensor based on a nanocomposite modified electrode for the determination of glutathione and piroxicam. This electrode modification involved N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, highlighting its application in electrochemical sensing technologies (H. Karimi-Maleh et al., 2014).

Medicinal Chemistry

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT) : Friedlos et al. (1997) assessed nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide for GDEPT in cell lines expressing Escherichia coli nitroreductase. This research is significant for developing cancer therapies that target tumors more specifically (F. Friedlos et al., 1997).

  • Antitubercular Agents : Li et al. (2018) identified N-benzyl 3,5-dinitrobenzamides as potent antitubercular agents, offering a new direction in the treatment of tuberculosis (Linhu Li et al., 2018).

Safety And Hazards

The safety data sheet for 3,5-Dinitrobenzamide, a related compound, suggests that personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

The future directions for “N,N-diethyl-3,5-dinitrobenzamide” could involve further exploration of its antifungal properties and potential use in the development of new antifungal drugs .

properties

IUPAC Name

N,N-diethyl-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-3-12(4-2)11(15)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWBSYSXEQYXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394960
Record name N,N-diethyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3,5-dinitrobenzamide

CAS RN

2782-38-9
Record name N,N-diethyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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